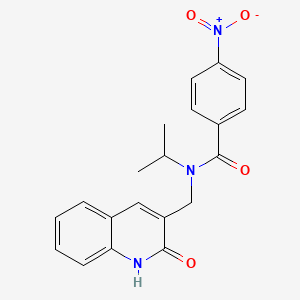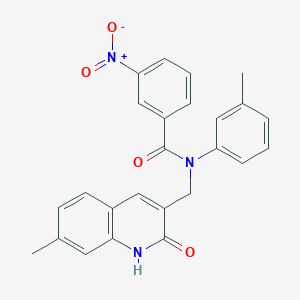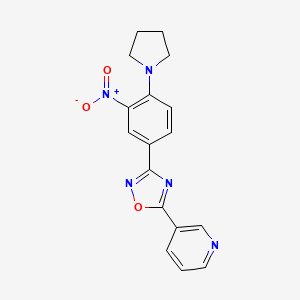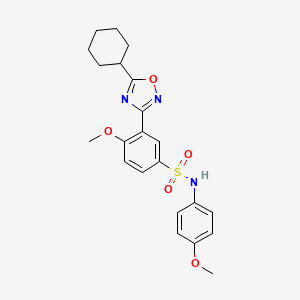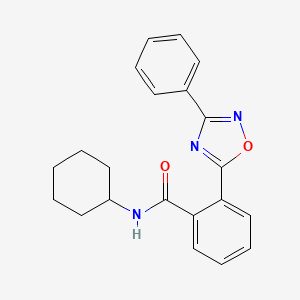
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as CYCLOPS, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential applications in scientific research, specifically in the area of neuroscience. CYCLOPS has been shown to exhibit promising results in the treatment of various neurological disorders, making it a potential candidate for future drug development.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the modulation of ion channels in the brain. Specifically, this compound has been shown to selectively inhibit the activity of the voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. By inhibiting the activity of these channels, this compound can reduce the excitability of neurons, leading to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These effects include the modulation of ion channel activity, the reduction of neuronal excitability, and the inhibition of neurotransmitter release. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide in lab experiments include its high purity, high yield, and low toxicity profile. Additionally, this compound has been extensively studied, making it a well-characterized compound for further research. However, there are some limitations associated with using this compound in lab experiments. For example, the compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions that could be explored in the study of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of other neurological disorders. Finally, the development of novel delivery methods for this compound could also be explored to improve its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-2-aminobenzamide in the presence of a coupling agent. The resulting compound is then purified using various chromatographic techniques. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable compound for further research.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has the potential to modulate the activity of ion channels in the brain, making it a potential candidate for the treatment of various neurological disorders such as epilepsy and chronic pain.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZTXNJBOCLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
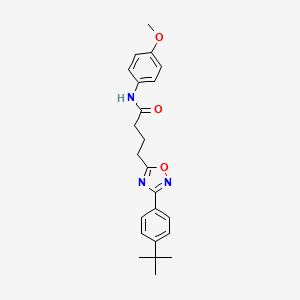


![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)
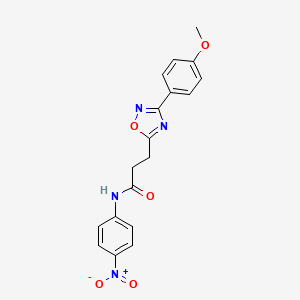
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
